molecular formula C20H19ClO3 B5849049 [3-chloro-5-ethoxy-4-(2-naphthylmethoxy)phenyl]methanol

[3-chloro-5-ethoxy-4-(2-naphthylmethoxy)phenyl]methanol

Cat. No. B5849049
M. Wt: 342.8 g/mol
InChI Key: ZDEBCCDQSOPOKS-UHFFFAOYSA-N
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Description

[3-chloro-5-ethoxy-4-(2-naphthylmethoxy)phenyl]methanol, also known as CEN, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of arylalkyl alcohols and has been shown to exhibit various biological activities.

Mechanism of Action

The mechanism of action of [3-chloro-5-ethoxy-4-(2-naphthylmethoxy)phenyl]methanol is not fully understood, but it is believed to involve the modulation of various biological processes. [3-chloro-5-ethoxy-4-(2-naphthylmethoxy)phenyl]methanol has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. It has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
[3-chloro-5-ethoxy-4-(2-naphthylmethoxy)phenyl]methanol has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators and to inhibit the activity of cyclooxygenase enzymes. It has also been shown to modulate the activity of GABA receptors and to exhibit anticonvulsant activity. [3-chloro-5-ethoxy-4-(2-naphthylmethoxy)phenyl]methanol has been shown to be well-tolerated in animal studies and has not been associated with any significant adverse effects.

Advantages and Limitations for Lab Experiments

[3-chloro-5-ethoxy-4-(2-naphthylmethoxy)phenyl]methanol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its biological activities and has been shown to exhibit various pharmacological properties. However, there are also some limitations to the use of [3-chloro-5-ethoxy-4-(2-naphthylmethoxy)phenyl]methanol in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for the study of [3-chloro-5-ethoxy-4-(2-naphthylmethoxy)phenyl]methanol. One area of research could focus on the development of more potent and selective analogs of [3-chloro-5-ethoxy-4-(2-naphthylmethoxy)phenyl]methanol. Another area of research could focus on the investigation of the role of [3-chloro-5-ethoxy-4-(2-naphthylmethoxy)phenyl]methanol in various disease states, such as epilepsy and inflammation. Additionally, the development of new methods for the synthesis of [3-chloro-5-ethoxy-4-(2-naphthylmethoxy)phenyl]methanol could facilitate its use in future research. Overall, the study of [3-chloro-5-ethoxy-4-(2-naphthylmethoxy)phenyl]methanol has the potential to provide valuable insights into the role of arylalkyl alcohols in various biological processes.

Synthesis Methods

[3-chloro-5-ethoxy-4-(2-naphthylmethoxy)phenyl]methanol can be synthesized using a multistep process that involves the reaction of 2-naphthol with a suitable chlorinating agent, followed by the reaction with ethyl chloroformate and then with a Grignard reagent. The final step involves the reduction of the resulting ketone to yield [3-chloro-5-ethoxy-4-(2-naphthylmethoxy)phenyl]methanol. The synthesis of [3-chloro-5-ethoxy-4-(2-naphthylmethoxy)phenyl]methanol is a complex process that requires careful attention to detail and a high level of expertise.

Scientific Research Applications

[3-chloro-5-ethoxy-4-(2-naphthylmethoxy)phenyl]methanol has been extensively studied for its biological activities and has been shown to exhibit various pharmacological properties. It has been used in scientific research as a tool compound to investigate the role of arylalkyl alcohols in various biological processes. [3-chloro-5-ethoxy-4-(2-naphthylmethoxy)phenyl]methanol has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been shown to modulate the activity of GABA receptors and to inhibit the activity of cyclooxygenase enzymes.

properties

IUPAC Name

[3-chloro-5-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClO3/c1-2-23-19-11-15(12-22)10-18(21)20(19)24-13-14-7-8-16-5-3-4-6-17(16)9-14/h3-11,22H,2,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEBCCDQSOPOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CO)Cl)OCC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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